Product packaging for Flavaspidic acid PB(Cat. No.:CAS No. 3773-25-9)

Flavaspidic acid PB

Cat. No.: B1262898
CAS No.: 3773-25-9
M. Wt: 432.5 g/mol
InChI Key: XGOUJSICOGRIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flavaspidic Acid PB is a biologically active phloroglucinol compound isolated from plants of the Dryopteris genus, such as Dryopteris crassirhizoma . This natural product is of significant interest in biomedical research due to its marked antibacterial properties. Studies have shown that this compound is highly active against Gram-positive bacteria, including Streptococcus mutans , Staphylococcus aureus , and Bacillus subtilis . This makes it a valuable compound for investigating novel anti-infective agents, particularly in the context of addressing drug-resistant bacteria. The broader class of phloroglucinols from Dryopteris crassirhizoma has been found to possess various other pharmacological activities, including antiviral and anti-tumor effects, suggesting a rich potential for further exploration of this compound's mechanisms and applications . Related compounds, such as Flavaspidic Acid BB, have demonstrated strong anti-biofilm activity against Staphylococcus haemolyticus and a synergistic effect when combined with antibiotics like mupirocin against Staphylococcus epidermidis biofilms, indicating a promising research direction for combating biofilm-mediated resistance . This product is intended for research purposes only, providing scientists with a high-quality tool for microbiological and pharmacological studies. For Research Use Only (RUO).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28O8 B1262898 Flavaspidic acid PB CAS No. 3773-25-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3773-25-9

Molecular Formula

C23H28O8

Molecular Weight

432.5 g/mol

IUPAC Name

4-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethyl-2-propanoylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C23H28O8/c1-6-8-14(25)15-18(27)10(3)17(26)11(19(15)28)9-12-20(29)16(13(24)7-2)22(31)23(4,5)21(12)30/h26-30H,6-9H2,1-5H3

InChI Key

XGOUJSICOGRIKX-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CC)(C)C)O)O)C)O

Canonical SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CC)(C)C)O)O)C)O

Origin of Product

United States

Botanical Sources and Natural Bioproduction of Flavaspidic Acid Pb

Primary Plant Taxa Containing Flavaspidic Acid PB

Research has identified several species within the Dryopteris genus as sources of this compound. Among these, Dryopteris crassirhizoma Nakai and Dryopteris fragrans (L.) Schott are prominent.

Dryopteris crassirhizoma, a semi-evergreen fern, is a well-documented source of this compound. researchgate.net This plant has a history of use in traditional Chinese medicine. researchgate.net Phytochemical analyses have consistently identified this compound as one of the key phloroglucinol (B13840) derivatives in this species. researchgate.netnih.govnih.govmdpi.commdpi.comnih.gov Studies focusing on the chemical composition of D. crassirhizoma have successfully isolated and characterized this compound from its rhizomes. nih.govnih.gov The presence of this compound, along with other related phloroglucinols like flavaspidic acid AB, contributes to the notable biochemical profile of this fern. researchgate.netnih.govnih.govmdpi.comnih.govzfin.org

Dryopteris fragrans, a perennial herb, is another significant botanical source of this compound. nih.govnih.gov This fern, which grows in alpine regions and lava cracks, has been traditionally used for various purposes. researchgate.net Scientific investigations have confirmed the presence of Isothis compound, a stereoisomer of this compound, in the aerial parts of this plant. nih.gov Phloroglucinol derivatives are recognized as one of the most effective fractions of D. fragrans. nih.gov

Distribution within Plant Organs (e.g., Rhizomes)

The accumulation of this compound is not uniform throughout the plant. Research indicates a significant concentration of this compound in the underground parts, specifically the rhizomes.

In Dryopteris crassirhizoma, the rhizomes are the primary site for the biosynthesis and storage of this compound and other phloroglucinols. researchgate.netnih.govnih.govmdpi.commdpi.comnih.gov A comparative analysis of the above-ground and underground parts of D. crassirhizoma revealed that phloroglucinols, including this compound, are the main non-volatile components of the underground parts, whereas flavonoids are more dominant in the above-ground parts. nih.gov

In contrast, studies on Dryopteris fragrans have reported the isolation of Isothis compound from its aerial parts. nih.gov This suggests a potential difference in the distribution of this compound within the plant organs between different Dryopteris species.

Comparative Analysis of this compound Content Across Different Botanical Sources

A direct quantitative comparison of this compound content across different botanical sources is challenging due to variations in analytical methods, environmental conditions, and the specific plant populations studied. However, based on available research, a qualitative comparison can be made.

Both Dryopteris crassirhizoma and Dryopteris fragrans are significant sources of this compound or its isomers. D. crassirhizoma is repeatedly cited for containing a variety of flavaspidic acids, including PB, in its rhizomes. researchgate.netnih.govnih.govmdpi.commdpi.com The consistent identification of this compound in the rhizomes of D. crassirhizoma suggests it is a reliable source for this compound.

Dryopteris fragrans is noted for containing Isothis compound in its aerial parts. nih.gov The specific concentration and yield from this source in comparison to D. crassirhizoma rhizomes have not been explicitly detailed in the reviewed literature.

Table 1: Summary of Botanical Sources and Distribution of this compound

Botanical SourceCompound FormPrimary Plant Organ
Dryopteris crassirhizoma NakaiThis compoundRhizomes
Dryopteris fragrans (L.) SchottIsothis compoundAerial Parts

Isolation and Purification Methodologies for Flavaspidic Acid Pb Research

Extraction Techniques from Plant Biomass

The initial step in isolating Flavaspidic acid PB involves its extraction from the plant matrix. The selection of an appropriate solvent and method is critical to ensure efficient extraction of the target compound while minimizing the co-extraction of undesirable substances.

Methanol (B129727) is a commonly employed solvent for the extraction of phloroglucinols, including this compound, from the rhizomes of plants such as Dryopteris crassirhizoma. The protocol typically begins with the air-drying and powdering of the plant material to increase the surface area available for solvent penetration.

A general methanol extraction procedure involves refluxing the powdered rhizomes with methanol. For instance, a common laboratory-scale protocol would involve refluxing 1 kg of powdered rhizomes with 1 liter of methanol for one hour, a process that is typically repeated three times to maximize the yield of the extract. Following extraction, the methanol solutions are combined and concentrated under reduced pressure to yield a crude extract. This crude extract contains a complex mixture of compounds from which this compound must be separated.

ParameterDescriptionReference
Plant Material Powdered rhizomes of Dryopteris species
Solvent Methanol
Method Reflux
Ratio of Plant Material to Solvent 1 kg : 1 L (repeated 3 times)
Duration 1 hour per extraction cycle
Post-Extraction Processing Combination of extracts and concentration under reduced pressure

Chromatographic Separation Strategies

Following the initial extraction, a series of chromatographic techniques are employed to separate this compound from the complex mixture of the crude extract. These methods exploit the different physicochemical properties of the compounds in the extract, such as polarity and size, to achieve separation.

Silica (B1680970) gel column chromatography is a widely used primary purification step for the separation of phloroglucinols from Dryopteris extracts. The crude extract is typically applied to a column packed with silica gel, and a solvent system of increasing polarity is used to elute the compounds.

The separation is based on the differential adsorption of the compounds to the silica gel. Nonpolar compounds elute first with less polar solvents, while more polar compounds require solvents of higher polarity for elution. A common mobile phase consists of a gradient of petroleum ether and acetone (B3395972) or chloroform (B151607) and methanol. For instance, a gradient elution may start with 100% petroleum ether and gradually increase the proportion of acetone. Fractions are collected sequentially and are often monitored by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are then combined for further purification.

ParameterValue/DescriptionReference
Stationary Phase Silica Gel (e.g., 60-100 mesh)
Mobile Phase Gradient of Petroleum ether-Acetone or Chloroform-Methanol
Elution Mode Gradient
Fraction Monitoring Thin-Layer Chromatography (TLC)

Sephadex LH-20 column chromatography is a size-exclusion and partition chromatography technique that is highly effective for the separation of phenolic compounds like this compound. This technique separates molecules based on their size, with larger molecules eluting first. Additionally, the lipophilic nature of the Sephadex LH-20 matrix allows for separation based on polarity.

Fractions from the silica gel column that are enriched with this compound are often subjected to Sephadex LH-20 chromatography for further purification. A common solvent system used for elution is a mixture of chloroform and methanol, often in a 1:1 ratio. This step is effective in removing remaining impurities and separating closely related phloroglucinol (B13840) derivatives.

ParameterValue/DescriptionReference
Stationary Phase Sephadex LH-20
Mobile Phase Chloroform-Methanol (e.g., 1:1 v/v)
Primary Separation Mechanism Size-Exclusion and Partition

Preparative High-Performance Liquid Chromatography (pre-HPLC) is often the final step in the purification of this compound, employed to achieve a high degree of purity (>95%). This technique utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase, leading to a high-resolution separation.

For the purification of this compound and related compounds, a reversed-phase C18 column is commonly used. The mobile phase typically consists of a mixture of methanol and water, often with the addition of a small amount of acid, such as formic or phosphoric acid, to improve peak shape. The separation is based on the hydrophobic interactions between the compounds and the stationary phase. By carefully collecting the fraction corresponding to the elution time of this compound, a highly purified sample can be obtained.

ParameterValue/DescriptionReference
Technique Preparative High-Performance Liquid Chromatography
Stationary Phase Reversed-phase C18 column
Mobile Phase Methanol-water with an acid modifier (e.g., formic acid)
Separation Principle Hydrophobic interaction
Purity Achieved >95%

Advanced Spectroscopic Characterization and Structural Elucidation of Flavaspidic Acid Pb

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For Flavaspidic acid PB, both ¹H-NMR and ¹³C-NMR spectroscopy are employed to map out its intricate structure.

Proton NMR (¹H-NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The ¹H-NMR spectrum of this compound is expected to display a range of signals corresponding to its aromatic, methylene (B1212753), and acyl group protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are all critical in assigning these protons to their specific locations within the molecule. While the precise, experimentally determined spectral data is often reported in specialized chemical literature, a general interpretation based on the known structure of this compound would anticipate signals in the aromatic region, as well as distinct signals for the methylene bridge connecting the two ring systems and the protons of the butyryl and propionyl side chains.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the case of this compound, the ¹³C-NMR spectrum would reveal distinct signals for each unique carbon atom, including the aromatic carbons, the carbonyl carbons of the acyl groups, the methylene bridge carbon, and the carbons of the alkyl side chains. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, allowing for a comprehensive mapping of the carbon framework. The structural elucidation of this compound has been confirmed through the use of 1D and 2D NMR techniques mdpi.com.

While the full numerical data from the ¹³C-NMR spectrum is found in dedicated supplementary materials of scientific publications, the analysis confirms the presence of the characteristic phloroglucinol (B13840) and modified ring structures, along with their respective substituents.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. It also provides information about the structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing natural products like this compound. The ESI-MS data for this compound reveals its molecular weight and provides strong evidence for its molecular formula, C₂₃H₂₈O₈ nih.gov. The high-resolution mass spectrometry (ESI-HR-MS) further confirms this molecular formula mdpi.com.

IonObserved m/z
[M-H]⁻431.2
[M+Na]⁺455.2

Data sourced from Lee et al., 2003 scispace.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. The UV spectrum of this compound in chloroform (B151607) exhibits characteristic absorption maxima (λmax) that are indicative of its phloroglucinol-based structure scispace.com. The addition of ferric chloride (FeCl₃) causes a shift in the absorption maxima, which is a common diagnostic test for phenolic compounds scispace.com.

Solvent / Conditionλmax (nm)log ε
Chloroform (CHCl₃)241, 2893.81, 3.78
Chloroform + FeCl₃244, 339-

Data sourced from Lee et al., 2003 scispace.com.

Comprehensive Spectral Data Interpretation and Confirmation

The definitive structural elucidation of this compound is achieved through the comprehensive analysis and integration of data from all the aforementioned spectroscopic techniques mdpi.comresearchgate.net. The ¹H and ¹³C-NMR spectra provide the detailed framework of the molecule, identifying the connectivity of all atoms. Mass spectrometry confirms the molecular weight and elemental composition. Finally, UV-Vis spectroscopy corroborates the presence of the key chromophoric systems within the molecule. The collective evidence from these methods allows for the unambiguous confirmation of the structure of this compound.

Pharmacological Investigations and Biological Activities of Flavaspidic Acid Pb

Enzyme Modulation Studies

Research into the bioactivity of Flavaspidic acid PB has centered on its role as an enzyme inhibitor. These investigations are crucial for understanding the compound's potential pharmacological applications.

This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme considered a significant therapeutic target. Studies on a series of phloroglucinol (B13840) derivatives isolated from the rhizomes of Dryopteris crassirhizoma demonstrated the inhibitory activity of this compound class. dntb.gov.uasemanticscholar.org

Dimeric phloroglucinols, the group to which this compound belongs, were found to exhibit PTP1B inhibition with half-maximal inhibitory concentration (IC₅₀) values ranging from 6.0 to 41 μM. semanticscholar.org The significant activity of this compound in this context has been attributed in part to the presence of its propyl side chain. semanticscholar.org While its inhibitory action is established, detailed kinetic studies have often focused on the more potent trimeric phloroglucinols from the same natural source. nih.gov

This compound has been shown to be a potent inhibitor of xanthine (B1682287) oxidase (XO), an enzyme pivotal in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.com In a study evaluating several phloroglucinol derivatives, this compound demonstrated concentration-dependent inhibition of XO. mdpi.com

The inhibitory activity was quantified, revealing an IC₅₀ value of 13.2 µM for this compound. mdpi.com This finding places it among the active dimeric phloroglucinols from Dryopteris crassirhizoma that show significant XO inhibitory properties, with IC₅₀ values for the group ranging from 6.3 to 20.9 μM. nih.govmdpi.com

Table 1: Xanthine Oxidase Inhibitory Activity of this compound and Related Compounds

CompoundIC₅₀ (µM)
Flavaspidic acid AP6.3
Flavaspidic acid AB10.2
This compound 13.2
Flavaspidic acid BB20.9
Allopurinol (Control)5.7
Oxypurinol (Control)43.1

Data sourced from a 2021 study on phloroglucinol derivatives as xanthine oxidase inhibitors. mdpi.com

To understand the mechanism of xanthine oxidase inhibition, kinetic analyses were performed. These studies revealed that the inhibition by this compound and related dimeric phloroglucinols is reversible and follows a noncompetitive model. mdpi.com In noncompetitive inhibition, the inhibitor can bind to the enzyme simultaneously with the substrate, at a site distinct from the active site. This binding event reduces the catalytic efficiency of the enzyme without affecting substrate binding. The study determined the inhibition constant (Kᵢ) for the most potent compound in the series, flavaspidic acid AP, to be 7.8 µM, though a specific Kᵢ value for this compound was not reported. mdpi.com

This compound is among a group of phloroglucinols from Dryopteris crassirhizoma that have been investigated for their effects on β-glucuronidase. nih.govresearchgate.net This enzyme is significant in the metabolism of various substances and is a target of interest for modulating drug-induced toxicities.

In a comprehensive study of 30 different phloroglucinols, the dimeric compounds showed moderate inhibitory activity against Escherichia coli β-glucuronidase. nih.govresearchgate.net This group of active dimeric phloroglucinols exhibited IC₅₀ values in the range of 14.4 to 18.1 μM. nih.gov

Further investigation into the mechanism of β-glucuronidase inhibition by the active phloroglucinols revealed a competitive mode of action. nih.govresearchgate.netresearchgate.net In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. Enzyme kinetic analysis confirmed this competitive inhibition for the active dimeric compounds. researchgate.netresearchgate.net

Beyond the aforementioned enzymes, research indicates that this compound may modulate other enzyme systems. One notable activity is its ability to inhibit melanin (B1238610) production. nih.govmdpi.com Melanin synthesis is primarily catalyzed by the enzyme tyrosinase, which is responsible for the initial steps in the conversion of tyrosine to melanin. mdpi.comnih.gov

This compound was reported to inhibit melanogenesis in B16F10 murine melanoma cells with an IC₅₀ value of 38.9 μM. nih.govmdpi.com This suggests that tyrosinase is an additional enzyme target for this compound.

Table 2: Summary of Enzyme Inhibitory Activities of this compound

Enzyme TargetActivity TypeIC₅₀ Value (µM)
Protein Tyrosine Phosphatase 1B (PTP1B)InhibitionNot specified (Range for related dimers: 6.0 - 41) semanticscholar.org
Xanthine Oxidase (XO)Noncompetitive Inhibition13.2 mdpi.com
β-GlucuronidaseCompetitive InhibitionNot specified (Range for related dimers: 14.4 - 18.1) nih.gov
Tyrosinase (inferred from melanogenesis)Inhibition38.9 nih.govmdpi.com

β-Glucuronidase Inhibitory Activity

Antimicrobial Research

This compound, a phloroglucinol derivative isolated from the rhizomes of ferns such as Dryopteris crassirhizoma, has been a subject of scientific investigation for its significant antimicrobial properties. researchgate.netnih.govnih.gov Research has primarily focused on its efficacy against various bacterial strains, particularly Gram-positive bacteria, and its potential to inhibit the formation of biofilms, a key factor in antibiotic resistance.

Studies have demonstrated that this compound exhibits potent antibacterial activity against a range of Gram-positive bacteria. researchgate.netnih.govnih.gov The compound, often isolated alongside its analog Flavaspidic acid AB, has shown consistent inhibitory effects in laboratory settings. researchgate.netnih.govnih.govscribd.com The primary mechanism of action is believed to be related to its nature as a phloroglucinol. researchgate.net

Table 1: Antibacterial Spectrum of this compound Against Gram-Positive Bacteria

Bacterial Strain Activity Observed Minimum Inhibitory Concentration (MIC) Source(s)
Methicillin-Resistant Staphylococcus aureus (MRSA) KCTC 1928 Highly Active Not specified researchgate.netnih.govnih.govresearchgate.net
Streptococcus mutans OMZ176 Highly Active 6.3 µg/mL researchgate.netnih.govyakhak.org
Bacillus subtilis Highly Active Not specified researchgate.netnih.govebi.ac.uk

This compound has been identified as a highly active compound against Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.netnih.govresearchgate.net In studies utilizing the paper disc method, this compound, isolated from Dryopteris crassirhizoma, demonstrated significant antibacterial action against the MRSA strain KCTC 1928. researchgate.netnih.govnih.gov This activity highlights its potential as a lead compound for developing new anti-MRSA agents. frontiersin.org While specific MIC values for this compound are not detailed in these studies, its consistent high activity is a notable finding. researchgate.netnih.gov

The compound shows pronounced efficacy against Streptococcus mutans, a bacterium strongly associated with dental caries. researchgate.netyakhak.org Research focused on antibacterial constituents from Crassirhizomae Rhizoma identified this compound as a potent inhibitor of Streptococcus mutans strain OMZ176. yakhak.org The minimal inhibitory concentration (MIC) value was determined to be 6.3 µg/mL, indicating strong antibacterial activity. yakhak.org Further studies confirm that extracts containing flavaspidic acids are highly active against this cariogenic bacterium. researchgate.netnih.govresearchgate.net

This compound is also highly effective against Bacillus subtilis. researchgate.netnih.govebi.ac.uk Tests using the paper disc diffusion method have shown that this compound has strong inhibitory properties against this Gram-positive bacterium. researchgate.netnih.gov The antibacterial activity of D. crassirhizoma extracts has been largely attributed to its flavaspidic acid components, including PB. researchgate.netnih.gov

While direct studies on this compound against Staphylococcus haemolyticus are limited, extensive research has been conducted on its analog, Flavaspidic acid BB. S. haemolyticus is a significant cause of skin and soft tissue infections, often exhibiting drug resistance. researchgate.netnih.gov

In a study investigating 16 clinical strains of S. haemolyticus, Flavaspidic acid BB demonstrated significant antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 480 µg/mL. researchgate.netnih.gov This research highlights the potential of the flavaspidic acid scaffold in combating this pathogen. The study compared the efficacy of Flavaspidic acid BB with Mupirocin (MUP), a conventional antibiotic. researchgate.netnih.gov The findings indicated that Flavaspidic acid BB could inhibit bacterial growth by affecting protein utilization and tRNA synthesis. researchgate.netnih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Flavaspidic Acid BB Against Clinical S. haemolyticus Strains

Compound Number of Strains MIC Range (µg/mL) Source(s)
Flavaspidic Acid BB 16 5 - 480 researchgate.netnih.govnih.gov

Bacterial biofilm formation is a major contributor to persistent infections and antibiotic resistance. Research into analogs of this compound, such as Flavaspidic acid BB and Disaspidin BB, has revealed significant anti-biofilm capabilities. researchgate.netnih.govmdpi.com

A study on Flavaspidic acid BB demonstrated its ability to inhibit biofilm formation in S. haemolyticus in a concentration-dependent manner. researchgate.netnih.gov When compared with Mupirocin, Flavaspidic acid BB showed a better inhibitory effect on biofilm formation at equivalent and double its MIC value. researchgate.netnih.gov At a concentration of 2xMIC (40 µg/mL), Flavaspidic acid BB achieved a biofilm inhibition rate of 31.63%, significantly higher than that of Mupirocin. researchgate.net

Table 3: Comparative Biofilm Inhibition by Flavaspidic Acid BB

Compound Concentration Biofilm Inhibition Rate (%) on S. haemolyticus Source(s)
Flavaspidic Acid BB ½ MIC (10 µg/mL) 6.17 researchgate.net
Flavaspidic Acid BB 1xMIC (20 µg/mL) 12.25 researchgate.net
Flavaspidic Acid BB 2xMIC (40 µg/mL) 31.63 researchgate.net
Mupirocin (MUP) ½, 1, and 2xMIC 5.6 - 9.26 researchgate.net

Similarly, Flavaspidic acid BB, in combination with mupirocin, was found to effectively inhibit biofilm formation by Staphylococcus epidermidis. nih.gov The combination therapy significantly reduced the biofilm biomass at various stages of its development. nih.gov Another analog, Disaspidin BB, has also shown promising effects, with the ability to scavenge existing biofilms of S. epidermidis. mdpi.com These findings suggest that compounds with a flavaspidic acid core structure are promising candidates for development as novel biofilm inhibitors. nih.govnih.gov

Investigation of Ribosomal Inhibition Mechanisms

Analysis of Virulence Factor Suppression

While direct studies on the suppression of virulence factors by this compound are limited, related compounds have shown activity in this area. nih.govresearchgate.net For instance, certain phloroglucinols have demonstrated the ability to suppress virulence factors in methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

Antioxidant Activity Investigations

This compound has been identified as a compound with notable antioxidant potential. mdpi.comresearchgate.net Its antioxidant capabilities have been evaluated through several in vitro assays.

Free Radical Scavenging Capabilities

The ability of this compound to scavenge free radicals is a key aspect of its antioxidant profile.

Studies have shown that this compound exhibits moderate activity in scavenging DPPH radicals. scispace.comnih.gov In one study, the IC50 value for DPPH radical scavenging by this compound was determined to be 71.7 µM. scispace.comnih.gov This indicates its capacity to donate a hydrogen atom or an electron to neutralize the DPPH radical.

This compound has also demonstrated a moderate ability to scavenge superoxide (B77818) radicals. scispace.comnih.gov The IC50 value for superoxide radical scavenging was reported as 58.6 µM. scispace.comnih.gov This activity is significant as superoxide radicals are precursors to other more reactive oxygen species.

Inhibition of Lipid Peroxidation (LPO)

One of the most potent antioxidant activities of this compound is its ability to inhibit lipid peroxidation. scispace.comnih.gov This process, which involves the oxidative degradation of lipids, can lead to cellular damage. Research has shown that this compound exhibits strong inhibitory effects on Fe²⁺-induced lipid peroxidation in rat brain homogenates. scispace.com The IC50 value for this inhibition was found to be 12.9 µM, which is comparable to the well-known antioxidant α-tocopherol (IC50 of 15.6 µM) and butylated hydroxyanisole (BHA) (IC50 of 10.8 µM). scispace.comnih.gov It is suggested that the potent LPO inhibitory activity of flavaspidic acids may be due to their ability to chelate iron, thereby preventing the initiation of lipid peroxidation. scispace.comnih.gov

Antioxidant Activity of this compound IC50 (µM) Reference Compound IC50 (µM) of Reference
DPPH Radical Scavenging71.7--
Superoxide Radical Scavenging58.6--
Lipid Peroxidation Inhibition12.9α-tocopherol15.6
Butylated Hydroxyanisole (BHA)10.8

Table 1. Summary of the in vitro antioxidant activities of this compound.

Antineoplastic Research

Compounds with structures similar to this compound have been investigated for their potential in oncology. ontosight.ai The class of phloroglucinols, major secondary metabolites of Dryopteris crassirhizoma, have demonstrated various pharmacological effects, including antitumor activities. researchgate.net

While phloroglucinols and their derivatives are recognized for their potential anticancer properties, specific data on the cytotoxic effects of this compound on human promyelocytic leukemia (HL-60) and human liver carcinoma (HepG2) cell lines are not extensively detailed in the reviewed literature. researchgate.net However, to provide context, studies on other natural and synthetic compounds demonstrate a wide range of cytotoxic activities against these cell lines. For instance, arsenic trioxide has shown significant cytotoxic effects on both HL-60 and HepG2 cells, with HL-60 cells being approximately three times more sensitive. nih.gov Various plant extracts and isolated compounds have also been evaluated, showing a range of potencies. nih.govmdpi.com

Other Biological Activities

Antiviral Properties (Comparative Studies with Analogs)

While direct studies on the antiviral activity of this compound are not extensively detailed in the available literature, research on its structural analogs from the phloroglucinol class demonstrates significant antiviral potential, particularly against influenza viruses. nih.govmdpi.com Phloroglucinols isolated from Dryopteris crassirhizoma are noted for their antiviral effects. nih.govmdpi.com

Comparative studies on these related compounds reveal specific mechanisms of action. For instance, trimeric phloroglucinols such as filixic acid ABA and nortrisflavaspidic acid ABB have been shown to exhibit strong inhibitory effects against the neuraminidase (NA) of the H5N1 influenza virus, with IC₅₀ values of 29.57 μM and 51.5 μM, respectively. mdpi.comnih.govmdpi.com Neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from infected cells, and its inhibition is a key strategy for antiviral drugs.

Another complex phloroglucinol, dryocrassin ABBA, also isolated from Dryopteris crassirhizoma, showed inhibitory activity against the H5N1 neuraminidase with an IC₅₀ value of 18.59 μM and demonstrated anti-influenza activity against an H5N1 strain in cell cultures with an EC₅₀ value of 16.55 μM. mdpi.com Furthermore, a different analog, flavaspidic acid AB, was found to inhibit the replication of the porcine reproductive and respiratory syndrome virus (PRRSV), suggesting that its mechanism may involve the induction of antiviral cytokines like IFN-α and IFN-β. frontiersin.org These findings highlight that while this compound itself has not been the primary focus, its chemical relatives are potent viral inhibitors, suggesting a promising area for future investigation.

Table 1: Antiviral Activity of Flavaspidic Acid Analogs

CompoundVirus/TargetActivity (IC₅₀/EC₅₀)Reference
Dryocrassin ABBAInfluenza A (H5N1) NeuraminidaseIC₅₀: 18.59 µM mdpi.com
Dryocrassin ABBAInfluenza A (H5N1) VirusEC₅₀: 16.55 µM mdpi.com
Filixic acid ABAInfluenza A (H5N1) NeuraminidaseIC₅₀: 29.57 µM mdpi.com
Nortrisflavaspidic acid ABBInfluenza A (H5N1) NeuraminidaseIC₅₀: 51.5 µM mdpi.comnih.gov
Flavaspidic acid ABPorcine Reproductive and Respiratory Syndrome Virus (PRRSV)Inhibits replication frontiersin.org

Potential Anti-inflammatory Effects

Phloroglucinol compounds, including this compound, are recognized for their potential anti-inflammatory activities. ontosight.aimdpi.comresearchgate.net Research into extracts of Dryopteris crassirhizoma, the natural source of these compounds, has provided insight into their collective anti-inflammatory mechanisms. Studies on these extracts have demonstrated significant anti-allergic and anti-inflammatory effects in animal models of allergic asthma. nih.gov

The mechanism appears to be multifactorial. Treatment with D. crassirhizoma extract was shown to decrease the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgnih.gov This reduction in inflammatory mediators was observed both in cell cultures and in animal models. nih.gov Furthermore, the anti-inflammatory action is linked to the modulation of the NF-κB signaling pathway, a central regulator of inflammatory responses. nih.gov The extract also suppressed the infiltration of inflammatory cells like eosinophils and mast cells in lung tissue. nih.gov While these studies were conducted on extracts rather than the isolated this compound, the presence of this and related phloroglucinols as major components strongly suggests they contribute to the observed effects. nih.gov Another study noted that the anti-inflammatory effects of phloroglucinol could be related to the inhibition of cyclooxygenase (COX) enzymes and the production of reactive oxygen species (ROS). frontiersin.org

Table 2: Anti-inflammatory Effects of Dryopteris crassirhizoma Extract (Containing Flavaspidic Acids)

EffectTarget/MarkerObservationReference
Cytokine ReductionIL-6, TNF-αProduction was decreased frontiersin.orgnih.gov
Signaling Pathway ModulationNF-κBActivation was inhibited nih.gov
Cellular InfiltrationEosinophils, Mast CellsInfiltration was suppressed in lung tissue nih.gov
Enzyme InhibitionCyclooxygenase (COX)Inhibition of COX pathways noted for phloroglucinol frontiersin.org

Antidiabetic Potential (General Phloroglucinol Context)

Within the broader class of phloroglucinols, there is substantial evidence of antidiabetic potential. nih.govbohrium.com These compounds can influence glucose metabolism through several mechanisms. One of the primary ways is by inhibiting carbohydrate-hydrolyzing enzymes such as α-glucosidase. nanobioletters.comresearchgate.net By slowing the action of this enzyme, phloroglucinols can delay the digestion of carbohydrates, leading to a slower and lower rise in post-meal blood glucose levels. nanobioletters.com For example, phloroglucinol isolated from Vitis vinifera seeds showed significant α-glucosidase inhibition. nanobioletters.com

Another critical target for phloroglucinols is the protein tyrosine phosphatase 1B (PTP1B) enzyme. mdpi.comnih.govui.ac.id PTP1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition can enhance insulin sensitivity. ui.ac.id Overactivity of PTP1B is linked to insulin resistance. ui.ac.id In silico studies have shown that various phlorotannins (polymers of phloroglucinol) can effectively bind to and inhibit PTP1B. ui.ac.id Some trimeric phloroglucinols are considered promising treatments for type 2 diabetes due to their significant activity against the PTP1B enzyme. nih.gov

Furthermore, studies on the basic phloroglucinol molecule have shown it can prevent fasting hyperglycemia and improve insulin response in animal models. nih.gov This protective effect was associated with improved mitochondrial function and a reduction in oxidative stress in liver cells, rather than changes in hepatic lipogenesis. nih.gov

Table 3: Antidiabetic Mechanisms of Phloroglucinol and its Derivatives

Compound/ClassMechanismKey FindingReference
Phloroglucinolα-Glucosidase InhibitionDemonstrated significant inhibitory activity nanobioletters.com
PhlorotanninsPTP1B InhibitionEffectively bind to and inhibit the PTP1B enzyme ui.ac.id
PhloroglucinolMitochondrial ProtectionMitigated fasting hyperglycemia and improved insulin response nih.gov
Trimeric PhloroglucinolsPTP1B InhibitionConsidered promising for Type 2 Diabetes treatment nih.gov

Antischistosomal Action (General Flavaspidic Acid Context)

In the context of parasitic diseases, flavaspidic acid has demonstrated notable activity against the parasite Schistosoma mansoni, the causative agent of schistosomiasis. nih.govsci-hub.se In vitro studies have shown that flavaspidic acid is lethal to adult schistosomes. nih.govmdpi.com

At concentrations of 50 µM and 100 µM, flavaspidic acid caused the death of all adult worms. nih.govmdpi.com Beyond its direct lethal effects, it also impacts the parasite's motor activity and reproductive functions. At a concentration of 25 µM, it caused a decrease in the motor activity of the worms. mdpi.com At 50 µM, it was effective in separating paired adult worms, a crucial step for inhibiting egg production. mdpi.com Furthermore, at a concentration of 100 µM, flavaspidic acid was also found to inhibit the development of the parasite's eggs. nih.gov Researchers have suggested that the schistosomicidal effects of phloroglucinol derivatives like flavaspidic acid may be linked to the inhibition of the oxidative phosphorylation pathway in the parasite. nih.gov

Table 4: Antischistosomal Effects of Flavaspidic Acid against S. mansoni

ConcentrationObserved EffectReference
25 µMDecreased motor activity of adult worms mdpi.com
50 µMCaused separation of paired adult worms mdpi.com
50 µM - 100 µMCaused death of all adult worms nih.govmdpi.com
100 µMInhibited egg development nih.gov

Structure Activity Relationship Sar Analysis of Flavaspidic Acid Pb and Analogs

Influence of Monomeric, Dimeric, and Trimeric Phloroglucinol (B13840) Scaffolds on Bioactivity

The degree of polymerization of the phloroglucinol unit is a critical factor influencing the bioactivity of these compounds, particularly their enzyme inhibitory effects. Research on the inhibition of β-glucuronidase and protein tyrosine phosphatase 1B (PTP1B) has revealed a clear correlation between the number of phloroglucinol rings and biological potency.

For β-glucuronidase inhibition, a distinct hierarchy of activity is observed based on the scaffold:

Monomeric phloroglucinols generally exhibit weak to negligible inhibitory activity, with IC₅₀ values often exceeding 100 μM. nih.gov

Dimeric phloroglucinols , such as flavaspidic acids, show a marked increase in potency, with moderate inhibitory effects. nih.govdntb.gov.ua Dimeric compounds have been reported with IC₅₀ values ranging from 6.0 to 41 μM. mdpi.com

Trimeric phloroglucinols display the most potent inhibition of β-glucuronidase, with IC₅₀ values in the low micromolar range (5.6 to 8.0 μM). nih.govdntb.gov.uaresearchgate.net

This trend underscores that the trimeric skeleton is a vital structural feature for potent β-glucuronidase inhibition. nih.govmdpi.com However, this enhancement does not extend indefinitely; tetrameric phloroglucinols like dryocrassin ABBA show a decrease in β-glucuronidase inhibitory activity compared to their trimeric counterparts. nih.govmdpi.com This suggests an optimal molecular size and spatial arrangement for effective binding to the enzyme's active site. A similar structure-activity relationship is noted for PTP1B inhibition, where activity scales from dimeric to trimeric and tetrameric forms. mdpi.com

Phloroglucinol ScaffoldRelative β-Glucuronidase InhibitionReported IC₅₀ Range (μM)Reference
MonomericWeak / Inactive>100 nih.gov
DimericModerate14.4 - 18.1 nih.gov
TrimericStrong5.6 - 8.0 nih.govdntb.gov.uaresearchgate.net
TetramericDecreased vs. Trimeric~94.9 nih.govmdpi.com

Role of Side Chain Chemical Structures on Biological Efficacy

The nature of the alkyl side chains—specifically propyl, acetyl, and butyryl groups—has been shown to be a key determinant of the biological activity of flavaspidic acid analogs.

Butyryl Groups : The presence of butyryl side chains is frequently associated with enhanced bioactivity. For instance, dimeric phloroglucinols containing at least one butyryl group exhibit a strong inhibitory effect on β-glucuronidase. nih.gov Even among monomeric phloroglucinols, which are typically inactive, tributyrylphloroglucinol showed moderate β-glucuronidase inhibition, highlighting the significance of the butyryl moiety. mdpi.com In the context of antiplatelet activity, a butanonyl group at the C-1 position is considered a critical functional element. researchgate.netnih.gov

Acetyl Groups : The acetyl side chain also contributes significantly to bioactivity. Flavaspidic acid AB, which contains an acetyl group, demonstrates notable biological effects. mdpi.com For xanthine (B1682287) oxidase inhibition, flavaspidic acid AP (with an acetyl group) showed the most potent activity among related dimeric compounds. researchgate.net

The combination of these side chains within the dimeric structure of flavaspidic acids, such as Flavaspidic acid PB (propyl and butyryl) and Flavaspidic acid AB (acetyl and butyryl), results in significant activity against enzymes like PTP1B. mdpi.com

Side ChainAssociated Compound ExampleObserved Biological EffectReference
ButyrylThis compound, TributyrylphloroglucinolSignificant PTP1B inhibition, Strong β-glucuronidase inhibition nih.govmdpi.com
AcetylFlavaspidic acid AB, Flavaspidic acid APSignificant PTP1B inhibition, Potent Xanthine Oxidase inhibition mdpi.comresearchgate.net
PropylNorthis compoundSignificant PTP1B inhibition mdpi.com

Essential Structural Features for Specific Biological Activities

For certain biological effects, highly specific structural arrangements are required. Structure-activity relationship studies have identified precise combinations of functional groups that are essential for activities such as platelet aggregation inhibition and β-glucuronidase inhibition.

Research has pinpointed three key structural features on the phloroglucinol skeleton that are necessary for potent antiplatelet activity. mdpi.comresearchgate.netresearchgate.net The presence and interplay of these groups are critical for efficacy.

C-1 Butanonyl Group : A butanonyl group located at the C-1 position is a crucial element. Its importance is highlighted when compared to analogs with a propanonyl group at the same position, which exhibit significantly lower or no activity. researchgate.netnih.gov

C-4 Hydroxy Group : A free hydroxyl group at the C-4 position is vital. Analogs where this group is replaced by a methoxy (B1213986) group show a marked reduction in antiplatelet activity. nih.gov This suggests that the hydroxy group may be involved in essential hydrogen bonding interactions with the biological target.

C-3 Methyl Group : The presence of a methyl group at the C-3 position is also considered a key feature for strong antiplatelet effects. researchgate.netnih.gov

The combination of these three functional groups, as seen in compounds like butyryl-3-methylphloroglucinol, results in the strongest inhibitory activity against collagen- and arachidonic acid-induced platelet aggregation. nih.gov The observed activity is often proportional to the number of these specific functional groups present in the molecule. nih.gov

As established, the trimeric scaffold is paramount for potent β-glucuronidase inhibition. The structure-activity relationship strongly suggests that the presence of three aromatic rings, as found in trimeric phloroglucinols, is a critical requirement for high-potency inhibition. mdpi.com

Compounds such as nortrisflavaspidic acid ABB, trisflavaspidic acid ABB, and trisflavaspidic acid BBB, which all possess a trimeric structure, are the most effective inhibitors, with IC₅₀ values significantly lower than their dimeric and monomeric counterparts. nih.govmdpi.com Further analysis reveals that the specific arrangement of the rings is also important. A trimeric compound with two phloroglucinol units linked to a central 2,5-cyclohexadienone (B8749443) ring exhibits much stronger inhibition than a trimer with only one phloroglucinol unit linked to two such rings. nih.gov This indicates that the number and orientation of the phloroglucinol moieties within the trimeric structure are crucial for optimal interaction with the enzyme, leading to potent inhibition. nih.gov

Mechanistic Elucidations of Flavaspidic Acid Pb Biological Actions at Cellular and Molecular Levels

Molecular Target Identification and Pathway Analysis

The identification of specific molecular targets is crucial for understanding the pharmacological profile of Flavaspidic acid PB. Investigations have focused on its ability to bind to proteins and enzymes, thereby modulating their function and impacting broader cellular signaling networks.

This compound and related compounds demonstrate the ability to interact with specific protein binding sites. For instance, flavaspidic acid has been shown to be an inhibitor of fatty acid binding to the Fatty Acid-Binding Protein (FABP), suggesting it can interfere with the intracellular transport of fatty acids. core.ac.uk

Studies on the closely related compound, Flavaspidic acid BB, provide further insight into potential protein targets. Molecular simulations have predicted that Flavaspidic acid BB can bind to the active sites of several key proteins, including Heat shock protein 70 (Hsp70), Ribonuclease P (RNase P), eukaryotic initiation factor 2α (eIF2α), ATP synthase, and NADH dehydrogenase Complex I. nih.gov The primary mode of interaction identified in these complexes is through the formation of hydrogen bonds between the compound and the protein sites. nih.gov The stable binding predicted for Hsp70 and RNase P, in particular, suggests these proteins are potential targets for the biological activity of this class of compounds. nih.govresearchgate.net

This compound has been directly identified as an inhibitor of the enzyme xanthine (B1682287) oxidase (XO). researchgate.net In a study analyzing major phloroglucinols from D. crassirhizoma, this compound and its structural analogs (Flavaspidic acid AP, AB, and BB) were found to exhibit reversible and noncompetitive inhibition of XO. researchgate.net

Furthermore, research on the broader class of phloroglucinols from D. crassirhizoma reveals other potential enzymatic targets. Various dimeric and trimeric phloroglucinols have demonstrated inhibitory activity against β-glucuronidase through a competitive mode of inhibition. researchgate.netmdpi.com Enzyme kinetic analysis and molecular docking simulations confirmed that these active compounds bind to the active site of the β-glucuronidase protein. researchgate.netmdpi.com In studies of Flavaspidic acid BB, the compound was shown to inhibit the activity of RNase P, which could disrupt protein and tRNA synthesis in bacteria. nih.govnih.gov

Studies utilizing extracts from Dryopteris crassirhizoma, the natural source of this compound, have provided significant evidence of interaction with key inflammatory signaling pathways. Multiple investigations have shown that D. crassirhizoma extract can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.govspandidos-publications.com This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα and suppressing the phosphorylation of the p65 subunit of NF-κB. nih.govspandidos-publications.com The modulation of the NF-κB pathway is a critical mechanism for controlling the expression of pro-inflammatory cytokines. spandidos-publications.comnih.gov

In addition to the NF-κB pathway, extracts of D. crassirhizoma have been found to affect the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. nih.gov Research indicates that the extract can slightly inhibit RANKL-induced ERK activation. nih.gov The anti-inflammatory effects of phloroglucinols have been linked to the inhibition of ERK phosphorylation. nih.gov Supporting this, the parent compound phloroglucinol (B13840) has been shown to suppress cancer cell metastasis by inhibiting the RAS/RAF-1/ERK signaling pathway. ebi.ac.uk

Computational Modeling and Simulation Approaches

Computational techniques, including molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interactions between small molecules like this compound and their biological targets at an atomic level. mdpi.com

Molecular docking simulations have been employed to predict the binding affinity and orientation of this compound and its analogs with various protein targets. In one study, this compound was docked into the active site of neuraminidase from the H5N1 influenza virus, yielding a favorable binding energy that suggests potential inhibitory activity. semanticscholar.org

While not specific to the PB variant, extensive docking studies on related compounds highlight the utility of this approach. Flavaspidic acid BB was docked against a panel of bacterial proteins, with the binding energies indicating stable complexes with RNase P and Hsp70. nih.gov Similarly, various phloroglucinols from D. crassirhizoma were docked against β-glucuronidase to understand their inhibitory mechanisms. mdpi.com These computational predictions help prioritize and identify potential molecular targets for experimental validation. nih.govmdpi.com

Table 1: Molecular Docking Data for Flavaspidic Acid Variants and Related Compounds
CompoundProtein TargetReported Binding Energy (kcal/mol)Source
This compoundNeuraminidase (H5N1)-8.1 semanticscholar.org
Flavaspidic acid BBRNase P-9.52 nih.gov
Flavaspidic acid BBHsp70-9.33 nih.gov
Flavaspidic acid BBATP synthase-8.89 nih.gov
Flavaspidic acid BBNADH dehydrogenase Complex I-8.86 nih.gov
Flavaspidic acid BBeIF2α-8.91 nih.gov

To assess the stability of ligand-protein interactions predicted by molecular docking, molecular dynamics (MD) simulations are performed. nih.gov Although direct MD simulation studies on this compound were not found, research on the closely related Flavaspidic acid BB illustrates the methodology. nih.govresearchgate.net

In these studies, the complexes of Flavaspidic acid BB with target enzymes such as Hsp70 and RNase P were subjected to MD simulations for a duration of 30 nanoseconds. nih.gov These simulations were conducted using the GROMOS53a6 force field with an SPC/E water model to mimic physiological conditions. nih.gov The stability of the binding between the compound and the enzyme's active site over the simulation time provides stronger evidence for the compound's potential mechanism of action, confirming the interactions predicted by initial docking studies. nih.gov

Pre Clinical Research Models for Flavaspidic Acid Pb Evaluation

In Vitro Cellular Models for Biological Activity Assessment

In vitro studies are crucial for the initial screening and characterization of a compound's biological activity at the cellular and molecular level. Flavaspidic acid PB has been evaluated against various cellular and acellular targets to assess its antimicrobial, antioxidant, enzyme-inhibiting, and antiparasitic activities.

Detailed research findings indicate that this compound demonstrates significant antibacterial effects, particularly against Gram-positive bacteria. researchgate.net Studies using the paper disc method showed high activity against bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) KCTC 1928, Streptococcus mutans, and Bacillus subtilis. researchgate.net

The compound also exhibits notable antioxidant properties. Bioassay-guided fractionation of D. crassirhizoma rhizomes identified this compound as a potent antioxidant, particularly in lipid peroxidation (LPO) inhibitory tests. jst.go.jp

Enzyme inhibition is another key biological activity investigated. This compound was one of four phloroglucinols isolated from D. crassirhizoma that demonstrated inhibitory activity against xanthine (B1682287) oxidase (XO), with an IC50 value of 14.5 µM. researchgate.net Furthermore, it has been noted for its inhibitory effects on the β-glucuronidase enzyme, an activity influenced by the nature of its side chains. mdpi.com

In the realm of parasitology, phloroglucinol (B13840) derivatives from Dryopteris species, including flavaspidic acid, have been tested against adult Schistosoma mansoni worms. These in vitro studies revealed that flavaspidic acid could decrease the motor activity of the worms at a concentration of 25 μM and cause the separation of paired adult worms at 50 μM. mdpi.comasm.org

Table 1: Summary of In Vitro Biological Activity of this compound

Activity Assessed Model/Target Key Findings Reference(s)
Antibacterial Gram-positive bacteria (S. aureus, S. mutans, B. subtilis) Exhibited high activity against tested strains. researchgate.net
Antioxidant Lipid Peroxidation (LPO) Inhibition Assay Showed potent antioxidant activity. jst.go.jp
Enzyme Inhibition Xanthine Oxidase (XO) Inhibited XO with an IC50 value of 14.5 µM. researchgate.net
Enzyme Inhibition β-glucuronidase Contributed to significant enzyme inhibition. mdpi.com

| Antiparasitic | Schistosoma mansoni adult worms | Decreased motor activity and caused separation of paired worms. | mdpi.comasm.org |

In Vivo Animal Models for Pharmacological Efficacy

While direct in vivo studies on isolated this compound are limited, research on extracts from plants known to contain this compound, such as Dryopteris crassirhizoma (DC), provides valuable pharmacological context, particularly regarding inflammation. These studies often use mouse models to simulate disease states.

One significant study investigated the effects of a D. crassirhizoma extract in an ovalbumin (OVA)-induced allergic asthma mouse model. spandidos-publications.comspandidos-publications.com Asthma is characterized by airway inflammation. The administration of the DC extract led to a decrease in the number of inflammatory cells in the bronchoalveolar lavage fluid (BALF). spandidos-publications.com It also suppressed key features of allergic inflammation, including eosinophilic infiltration, mucus production, and collagen deposition in the lung tissue. spandidos-publications.com The mechanism appeared to involve the modulation of the immune response, with the extract increasing T helper type 1 (Th1) cytokines (like IFN-γ) and decreasing T helper type 2 (Th2) cytokines (like IL-4, IL-5, IL-13) and other pro-inflammatory cytokines. spandidos-publications.com

In another relevant study, the protective effects of an extract from Rhizoma Dryopteris Crassirhizomae (RDC), which is rich in phloroglucinol components including this compound, were evaluated in a mouse model of amantadine-resistant H5N1 avian influenza virus infection. frontiersin.orgnih.gov The oral administration of the extract provided protection by inhibiting inflammation and reducing viral loads in the lungs. frontiersin.orgnih.gov Specifically, treatment with the extract led to a significant decrease in pro-inflammatory cytokines such as IL-6 and TNF-α in the bronchoalveolar lavage fluid. frontiersin.org

Table 2: Summary of In Vivo Pharmacological Efficacy of Plant Extracts Containing this compound

Model Plant Extract Key Pharmacological Effects Reference(s)
Ovalbumin-Induced Allergic Asthma Mouse Model Dryopteris crassirhizoma (DC) Decreased inflammatory cells in BALF; Suppressed eosinophilic infiltration, mucus production, and collagen deposition; Modulated Th1/Th2 cytokine balance. spandidos-publications.comspandidos-publications.com

| H5N1 Influenza Virus Mouse Model | Rhizoma Dryopteris Crassirhizomae (RDC) | Reduced lung viral loads; Decreased pro-inflammatory cytokines (IL-6, TNF-α) in BALF. | frontiersin.orgnih.gov |

Synthetic Strategies and Derivative Research of Flavaspidic Acid Pb

Chemical Synthesis Approaches for Flavaspidic Acid PB

While the specific total synthesis of this compound has not been extensively detailed in publicly available literature, a plausible synthetic route can be devised based on established methods for analogous bicyclic phloroglucinols, such as Flavaspidic acid AB. cpu.edu.cncpu.edu.cn The general strategy for constructing these dimeric phloroglucinols involves the synthesis of two key phloroglucinol-based fragments, followed by a condensation reaction to form the central methylene (B1212753) bridge that connects the two rings.

The synthesis would likely commence with phloroglucinol (B13840) as the starting material. cpu.edu.cncpu.edu.cn The construction of the two distinct aromatic rings of this compound would require a series of regioselective reactions, including acylation, alkylation, and formylation, followed by reduction.

Key Synthetic Steps for the Fragments:

Fragment A (Butyrylated and Methylated Phloroglucinol): This fragment would require the introduction of a butyryl group and a methyl group onto the phloroglucinol core. This can be achieved through a Friedel-Crafts acylation to introduce the butyryl group and a Vilsmeier-Haack reaction followed by reduction to introduce the methyl group. cpu.edu.cn

Fragment B (Propionylated and gem-Dimethylated Cyclohexadienone): This fragment exists as a tautomer of the phloroglucinol derivative. Its synthesis would involve the introduction of a propionyl group and two methyl groups at the same carbon atom. This gem-dimethylation is a characteristic feature of the filicinic acid-derived portion of the molecule.

Condensation of the Fragments:

Once the two fragments are prepared, they would be joined via a condensation reaction. cpu.edu.cn This is often achieved by activating one of the phloroglucinol rings, for instance, by using N,N-dimethylmethyleneammonium iodide, which then reacts with the other fragment to form the methylene bridge connecting the two aromatic systems. cpu.edu.cncpu.edu.cn The final product, this compound, would be obtained after purification. The structures of the intermediates and the final product would be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. cpu.edu.cn

Design and Synthesis of this compound Derivatives

The development of derivatives from a natural product scaffold is a common strategy in medicinal chemistry to enhance potency, improve pharmacokinetic properties, and explore the structure-activity relationship (SAR). While specific derivatization of this compound is not widely reported, research on related bicyclic phloroglucinols provides a framework for potential modifications. nih.govresearchgate.net

Research into the derivatives of related bicyclic phloroglucinols, such as Flavaspidic acid AB and albaspidin (B1665688) AA, has focused on several key areas of the molecule for modification. researchgate.netacs.org These strategies can be extrapolated to the design of this compound derivatives.

Potential Modification Sites on the this compound Scaffold:

Acyl Chains: The lengths and branching of the propionyl and butyryl side chains are prime targets for modification. Introducing different acyl groups could influence the lipophilicity and steric interactions of the molecule with its biological targets.

Hydroxyl Groups: The phenolic hydroxyl groups are essential for the activity of many phloroglucinols. Derivatization of these groups, for example, through etherification or esterification, could be explored to create prodrugs or to probe the importance of specific hydroxyls for biological activity.

Aromatic Rings: Modifications to the aromatic rings themselves, such as the introduction of different substituents (e.g., halogens, alkyl groups), could alter the electronic properties and binding interactions of the molecule.

The synthesis of these derivatives would follow similar principles to the total synthesis of the parent compound, utilizing appropriately substituted phloroglucinol precursors.

Studies on naturally occurring and synthetic phloroglucinol derivatives have provided valuable insights into the structure-activity relationships of this class of compounds. mdpi.com

For instance, in a study investigating the xanthine (B1682287) oxidase (XO) inhibitory activity of several flavaspidic acid analogues isolated from Dryopteris crassirhizoma, subtle changes in the acyl substituents were found to have a significant impact on potency. mdpi.com The study compared Flavaspidic acid AP (acetyl/propionyl), Flavaspidic acid AB (acetyl/butyryl), this compound (propionyl/butyryl), and Flavaspidic acid BB (butyryl/butyryl). mdpi.comchemsrc.com It was observed that a polar substituent seemed to favor better inhibition. mdpi.com

Inhibitory Activity of Flavaspidic Acid Derivatives on Xanthine Oxidase
CompoundAcyl GroupsIC₅₀ (µM)
Flavaspidic acid APAcetyl, Propionyl6.3
Flavaspidic acid ABAcetyl, Butyryl10.2
This compoundPropionyl, Butyryl13.2
Flavaspidic acid BBButyryl, Butyryl20.9

Data sourced from a study on phloroglucinol derivatives from Dryopteris crassirhizoma as potent xanthine oxidase inhibitors. mdpi.comchemsrc.com

The data suggests that the presence of an acetyl group is beneficial for XO inhibitory activity, with Flavaspidic acid AP showing the highest potency. mdpi.comchemsrc.com As the acyl chains become larger and more lipophilic (from acetyl to propionyl to butyryl), the inhibitory activity decreases. mdpi.com

Analytical Methodologies for Flavaspidic Acid Pb Purity and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC methods are widely employed for the separation, identification, and quantification of flavaspidic acids. These methods are validated according to the International Conference on Harmonisation (ICH) guidelines to ensure their reliability. mdpi.comoaji.netresearchgate.net A typical HPLC analysis for flavaspidic acids involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous solution, with UV detection commonly set at 280 nm. mdpi.com

Linearity, Accuracy, Precision, and Specificity Assessments

Method validation for Flavaspidic acid PB and related compounds demonstrates the robustness of HPLC for quantitative analysis.

Linearity: The linearity of an HPLC method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For flavaspidic acids, excellent linearity is often observed, with correlation coefficients (R²) greater than 0.998. mdpi.commdpi.com This indicates a strong linear relationship between the concentration of the compound and the peak area detected by the HPLC instrument.

Accuracy: Accuracy is determined by recovery studies, which measure the amount of the compound recovered after being added to a sample matrix. For flavaspidic acids, recovery rates are typically high, indicating the accuracy of the method.

Precision: Precision is assessed by analyzing the same sample multiple times to determine the degree of agreement between the results. This is often expressed as the relative standard deviation (RSD).

Specificity: Specificity ensures that the analytical method can accurately measure the analyte of interest without interference from other components in the sample, such as impurities or other related compounds. menofia.edu.eg

Table 1: HPLC Method Validation Parameters for Flavaspidic Acids

ParameterValueReference
Linearity (R²)> 0.9983 mdpi.com
Accuracy (Recovery)Not explicitly stated for this compound, but methods for related compounds show high recovery.
Precision (RSD)Not explicitly stated for this compound.
SpecificityMethod is specific to the analyte. menofia.edu.eg

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These values are typically determined based on the signal-to-noise ratio, with an S/N ratio of 3 for LOD and 10 for LOQ. mdpi.com For flavaspidic acids, these limits are in the low microgram per milliliter range, demonstrating the high sensitivity of the HPLC methods. mdpi.com

Table 2: LOD and LOQ for Flavaspidic Acids by HPLC

CompoundLOD (µg/mL)LOQ (µg/mL)Reference
This compound0.205 - 0.5640.683 - 1.879 mdpi.com

Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) for Quantitative Analysis

UPLC-QTOF-MS is a powerful analytical technique that combines the high separation efficiency of UPLC with the high-resolution and accurate mass measurement capabilities of QTOF-MS. This method is particularly useful for the quantitative analysis of complex mixtures, such as plant extracts containing various phloroglucinol (B13840) derivatives. mdpi.commdpi.com

In the analysis of Dryopteris crassirhizoma extracts, UPLC-QTOF-MS has been successfully used to quantify this compound along with other related compounds like Flavaspidic acid AP, AB, and BB. mdpi.com The method provides excellent linearity with correlation coefficients (r²) ranging from 0.998 to 0.999 for these compounds. mdpi.com A study determined the levels of this compound in an ethyl acetate (B1210297) extract of D. crassirhizoma to be 4.49 mg/g of the dried sample. mdpi.com The complete chromatographic separation of these metabolites was achieved within 15 minutes. mdpi.com

Table 3: Quantitative Analysis of Flavaspidic Acids in D. crassirhizoma EtOAc Extract by UPLC-QTOF-MS

CompoundConcentration (mg/g of dried sample)Linearity (r²)Reference
Flavaspidic acid AP0.330.998 - 0.999 mdpi.com
Flavaspidic acid AB4.410.998 - 0.999 mdpi.com
This compound 4.49 0.998 - 0.999 mdpi.com
Flavaspidic acid BB0.720.998 - 0.999 mdpi.com

Quality Control and Standardization of this compound Extracts

The quality control and standardization of herbal extracts containing this compound are essential to ensure their consistency, efficacy, and safety. stikesbcm.ac.id This involves a comprehensive approach that includes the proper identification of the plant material, control of cultivation and harvesting processes, and rigorous testing of the final extract.

Analytical techniques like HPLC and UPLC-QTOF-MS play a pivotal role in the standardization of these extracts. mdpi.comfrontiersin.org By accurately quantifying the content of active markers like this compound, these methods help to ensure that different batches of the extract have a consistent chemical profile. This is crucial for obtaining reliable results in both research and potential clinical applications. Furthermore, quality control measures should also include screening for contaminants such as pesticides, heavy metals, and microbial contamination to ensure the safety of the product. stikesbcm.ac.id

The use of validated analytical methods allows for the establishment of quality specifications for this compound extracts, which is a prerequisite for their development as standardized botanical drugs or nutraceuticals. stikesbcm.ac.id

Future Directions and Emerging Research Perspectives for Flavaspidic Acid Pb

Elucidation of Underexplored Biological Activities

While the antibacterial and antioxidant activities of Flavaspidic acid PB are well-documented, its potential in other therapeutic areas remains largely to be explored. nih.govscispace.com Future research is expected to delve into novel biological activities, expanding beyond its current known effects. For instance, the antiviral potential of related phloroglucinols against viruses like the porcine reproductive and respiratory syndrome virus (PRRSV) and influenza suggests that this compound could also possess similar inhibitory properties. slovetres.simdpi.comnih.govnih.gov Investigations into its anti-inflammatory, anti-cancer, and neuroprotective effects are also warranted, given that other derivatives from Dryopteris species have shown promise in these areas. researchgate.netnih.gov Furthermore, its role as an anthelmintic agent, a traditional use of Dryopteris extracts, could be systematically evaluated. nih.gov

Development of Advanced Delivery Systems and Formulations

A significant hurdle in the clinical application of many natural compounds, including this compound, is their limited bioavailability and potential for off-target effects. Advanced drug delivery systems offer a promising solution to these challenges. Future research will likely focus on the development of novel formulations to enhance the delivery of this compound to specific target sites. Technologies such as nanoparticle-based carriers, liposomes, and other nanocarriers could be employed to improve its solubility, stability, and pharmacokinetic profile. asm.org These advanced formulations could also enable targeted delivery, maximizing therapeutic efficacy while minimizing systemic exposure.

Integration of Multi-omics Approaches in Mechanistic Studies

To gain a deeper understanding of the molecular mechanisms underlying the biological activities of this compound, the integration of multi-omics approaches is crucial. mdpi.com Techniques such as genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular pathways and networks modulated by the compound. frontiersin.orgmdpi.comnih.govnih.gov For example, transcriptomic analysis could identify genes whose expression is altered in response to this compound treatment, while proteomics could reveal changes in protein expression and post-translational modifications. nih.gov Metabolomic studies could shed light on the metabolic pathways affected by the compound. This systems-level understanding will be instrumental in identifying specific molecular targets and elucidating its precise mechanisms of action. mdpi.com

Comparative Studies with Other Phloroglucinol (B13840) Derivatives

This compound belongs to a large family of phloroglucinol derivatives, many of which are found in Dryopteris species. sekj.orgmdpi.com Comparative studies with other structurally related compounds are essential to understand the structure-activity relationships within this class of molecules. By comparing the biological activities of this compound with other phloroglucinols like Flavaspidic acid AB, Flavaspidic acid BB, and Northis compound, researchers can identify the key structural features responsible for their specific pharmacological effects. mdpi.commdpi.comnih.gov These studies have already shown that subtle changes in the acyl side chains can significantly impact activities such as xanthine (B1682287) oxidase inhibition and melanin (B1238610) production inhibition. mdpi.commdpi.comsemanticscholar.org Such comparative analyses will guide the rational design and synthesis of new, more potent, and selective analogs.

Potential for Sustainable Production and Biosynthesis Optimization

The natural abundance of this compound in plants can be variable, and its extraction and purification can be challenging. researchgate.net Therefore, developing sustainable and scalable production methods is a critical area for future research. Biotechnological approaches, such as microbial fermentation or plant cell culture, offer promising alternatives to traditional extraction from plant sources. jcu.edu.au Metabolic engineering of microorganisms or plant cells to overproduce this compound could ensure a consistent and high-yield supply for research and potential therapeutic applications. Optimizing the biosynthetic pathways and culture conditions will be key to making this a commercially viable production strategy.

Research Findings on this compound and Related Compounds

Compound/ExtractSourceBiological ActivityKey FindingsCitation
This compoundDryopteris crassirhizomaAntioxidantExhibited potent lipid peroxidation inhibitory activity. scispace.com
This compoundDryopteris crassirhizomaAntibacterialActive against Gram-positive bacteria, including MRSA. researchgate.net
This compoundDryopteris crassirhizomaXanthine Oxidase InhibitionShowed inhibitory activity with an IC50 value of 13.2 µM. mdpi.com
This compoundDryopteris crassirhizomaMelanin Production InhibitionInhibited melanin production in B16F10 murine melanoma cells with an IC50 of 38.9 μM. mdpi.com
Flavaspidic acid ABDryopteris crassirhizomaAntiviral (PRRSV)Inhibited the replication of porcine reproductive and respiratory syndrome virus. nih.gov
Flavaspidic acid BBDryopteris fragransAntibacterial/Anti-biofilmShowed synergistic inhibitory effects against S. epidermidis when combined with mupirocin. nih.gov
Northis compoundDryopteris crassirhizomaMelanin Production InhibitionInhibited melanin production in B16F10 murine melanoma cells with an IC50 of 35.7 μM. mdpi.com
Filixic acid ABA & Dryocrassin ABBADryopteris crassirhizomaAntiviral (H5N1)Exhibited inhibitory effects on the neuraminidase of the H5N1 influenza virus. nih.gov

Q & A

Q. What are the standard methods for isolating Flavaspidic Acid PB from Dryopteris crassirhizoma?

this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Structural confirmation requires spectroscopic methods, including ESI-MS for molecular weight determination and NMR for detailed functional group analysis . Key steps include:

  • Plant material preparation : Drying and pulverizing rhizomes.
  • Solvent extraction : Polar solvents to dissolve phloroglucinol derivatives.
  • Purification : Fractionation using silica gel chromatography, with TLC monitoring.
  • Characterization : ESI-MS ([M+H]+ m/z 455.2) and 1H/13C-NMR (e.g., δH 0.99 for methyl groups) .

Q. How is the antibacterial activity of this compound assessed in vitro?

Standard protocols involve broth microdilution or agar diffusion assays. For example:

  • Broth dilution : Determine minimum inhibitory concentrations (MICs) against bacterial strains (e.g., Staphylococcus aureus).
  • Controls : Include positive (e.g., ampicillin) and negative (solvent-only) controls.
  • Data validation : Triplicate experiments with statistical analysis (e.g., ANOVA) to ensure reproducibility .

Q. What spectroscopic techniques are essential for confirming the identity of this compound?

  • ESI-MS : Identifies molecular ions (e.g., [M+Na]+ at m/z 455.2).
  • 1H-NMR : Detects characteristic signals (e.g., δH 0.99 for C-11' methyl).
  • 13C-NMR : Confirms carbonyl groups (δC ~170 ppm) and aromatic carbons. Cross-referencing with published spectral data is critical .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

Contradictions may arise from variations in extraction methods, bacterial strains, or assay conditions. To address this:

  • Standardize protocols : Use identical solvents, concentrations, and bacterial strains across studies.
  • Meta-analysis : Compare datasets using statistical tools (e.g., Cohen’s d for effect size) to identify confounding variables.
  • Mechanistic studies : Investigate structure-activity relationships (SAR) via molecular docking or gene expression profiling .

Q. What experimental designs are recommended for studying this compound’s synergistic effects with other phytochemicals?

  • Fractional inhibitory concentration (FIC) index : Quantify synergy using checkerboard assays.
  • Combinatorial assays : Pair this compound with common antibiotics (e.g., β-lactams) to assess enhanced efficacy.
  • Omics integration : Transcriptomics or metabolomics to map synergistic pathways .

Q. How can computational methods enhance the structural analysis of this compound?

  • Density Functional Theory (DFT) : Predict NMR chemical shifts and optimize 3D conformations.
  • Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., bacterial enzymes).
  • Cheminformatics : Use databases like PubChem to cross-validate spectral and physicochemical data .

Q. What strategies ensure reproducibility in isolating and characterizing this compound?

  • Detailed protocols : Document solvent ratios, column pressures, and NMR acquisition parameters.
  • Reference standards : Compare with authenticated samples (e.g., from herbarium specimens).
  • Open data : Share raw spectral files and chromatograms in supplementary materials .

Methodological Notes

  • Data validation : Use ≥3 biological replicates and report standard deviations.
  • Ethical sourcing : Adhere to Nagoya Protocol guidelines for plant material collection .
  • Literature integration : Employ tools like Zotero or EndNote to manage citations and avoid redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.